2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(p-tolyl)acetamide
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Description
Scientific Research Applications
Synthesis of New Heterocycles
Researchers have utilized derivatives of the pyrazolo[3,4-d]pyrimidine moiety for the synthesis of various new heterocyclic compounds. These compounds have been characterized by their structural features and evaluated for potential applications. For instance, the synthesis of novel heterocycles incorporating the antipyrine moiety has been explored, with a focus on their antimicrobial activities (Bondock et al., 2008).
Antimicrobial Activity
Several studies have synthesized new compounds based on the pyrazolo[3,4-d]pyrimidine structure, evaluating their antimicrobial efficacy. These studies demonstrate the potential of such compounds in developing new antimicrobial agents. The antimicrobial activity of certain synthesized heterocycles has been specifically highlighted, showing promising results against various pathogens (Bondock et al., 2008).
Anticancer Activity
The anticancer potential of derivatives related to pyrazolo[3,4-d]pyrimidine has also been a significant focus. New pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their in vitro anticancer activity, revealing some compounds with notable efficacy against specific cancer cell lines. This line of research contributes to the ongoing search for new anticancer agents (El-Morsy et al., 2017).
Properties
IUPAC Name |
2-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O2/c1-14-4-7-17(8-5-14)25-20(28)12-26-13-23-21-19(22(26)29)11-24-27(21)18-9-6-15(2)16(3)10-18/h4-11,13H,12H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZDRHJKFQZHZTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=C(C=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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